3-Hydrazinyl-2-methylbenzoic acid hydrochloride
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Description
3-Hydrazinyl-2-methylbenzoic acid hydrochloride is a chemical compound used for pharmaceutical testing . It is available for purchase as a high-quality reference standard for accurate results .
Synthesis Analysis
The synthesis of similar compounds, such as benzamides, has been reported in the literature . A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The products were purified, and their analysis was determined with IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .Molecular Structure Analysis
The molecular formula of 3-Hydrazinyl-2-methylbenzoic acid hydrochloride is C8H11ClN2O2 . The Inchi Code is 1S/C8H10N2O2.ClH/c1-5-2-3-6 (8 (11)12)4-7 (5)10-9;/h2-4,10H,9H2,1H3, (H,11,12);1H .Chemical Reactions Analysis
While specific chemical reactions involving 3-Hydrazinyl-2-methylbenzoic acid hydrochloride are not mentioned in the retrieved sources, the synthesis of similar compounds involves reactions with amines . Amines were dissolved in THF, and triethylamine was added dropwise. Into this reaction, a mixture of 3-acetoxy-2-methylbenzoyl chloride or 2,3-dimethoxybenzoyl chloride in THF was slowly added at room temperature .Physical And Chemical Properties Analysis
The molecular weight of 3-Hydrazinyl-2-methylbenzoic acid hydrochloride is 202.64 . More detailed physical and chemical properties such as melting point, boiling point, and density are not provided in the retrieved sources.Safety and Hazards
properties
IUPAC Name |
3-hydrazinyl-2-methylbenzoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c1-5-6(8(11)12)3-2-4-7(5)10-9;/h2-4,10H,9H2,1H3,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFSGLHDZNKLIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NN)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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